molecular formula C7H7Cl2NO B8472773 2,3-Dichloro-5-(methoxymethyl)pyridine

2,3-Dichloro-5-(methoxymethyl)pyridine

Cat. No.: B8472773
M. Wt: 192.04 g/mol
InChI Key: AISNFZLSRAEWSN-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(methoxymethyl)pyridine (CAS: 202395-72-0) is a halogenated pyridine derivative with a methoxymethyl (-CH2OCH3) substituent at the 5-position. Its molecular formula is C8H7Cl2NO, and its InChIKey is AISNFZLSRAEWSN-UHFFFAOYSA-N .

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

2,3-dichloro-5-(methoxymethyl)pyridine

InChI

InChI=1S/C7H7Cl2NO/c1-11-4-5-2-6(8)7(9)10-3-5/h2-3H,4H2,1H3

InChI Key

AISNFZLSRAEWSN-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(N=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table summarizes key differences between 2,3-dichloro-5-(methoxymethyl)pyridine and its analogs:

Compound This compound 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trichloromethyl)pyridine 5-(Chloromethyl)-2-methoxypyridine
CAS No. 202395-72-0 69045-84-7 69045-83-6 101990-70-9
Molecular Formula C8H7Cl2NO C6H2Cl2F3N C6H2Cl5N C7H7ClNO
Molecular Weight 204.05 g/mol 215.99 g/mol 265.35 g/mol 155.59 g/mol
Physical State Not reported Light yellow liquid Liquid (MP: 13.5°C, BP: 285°C) Not reported
Key Substituent -CH2OCH3 -CF3 -CCl3 -CH2Cl (5-position), -OCH3 (2-position)
Primary Applications Limited data; potential intermediate Herbicide intermediate (e.g., Fluazinam) Agrochemical synthesis Organic synthesis intermediate
Synthesis Methods Not explicitly described Vapor-phase chlorination of β-picoline High-temperature chlorination with PCl5 Williamson etherification
Regulatory Status No significant data Subject to EPA reporting (PMN P–83–237) Not explicitly regulated No significant data

Key Comparative Insights:

Substituent Effects on Reactivity and Applications The trifluoromethyl (-CF3) and trichloromethyl (-CCl3) groups enhance electrophilic reactivity, making these compounds critical in agrochemical synthesis. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a precursor for herbicides like Fluazinam and fungicides like Fluopicolide . However, its applications are less documented compared to halogenated analogs, suggesting niche use in pharmaceuticals or specialty chemicals . 5-(Chloromethyl)-2-methoxypyridine demonstrates versatility in nucleophilic substitution reactions due to its chloromethyl group, enabling further functionalization .

Synthetic Challenges

  • Trichloromethyl derivatives require aggressive chlorination conditions (e.g., PCl5 at 210°C) and face challenges with byproduct formation .
  • Trifluoromethyl derivatives are synthesized via vapor-phase chlorination or Sandmeyer-type reactions, balancing yield and purity .

Market and Regulatory Landscape

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine dominates commercial markets, with a projected global value exceeding $50 million by 2031 due to herbicide demand .
  • The trichloromethyl variant is less regulated but faces production scalability hurdles .

Physicochemical Properties

  • The trifluoromethyl derivative’s lower molecular weight (215.99 g/mol) and liquid state facilitate handling in industrial processes .
  • Trichloromethyl analogs exhibit higher density and boiling points (BP: 285°C) due to increased chlorine content .

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